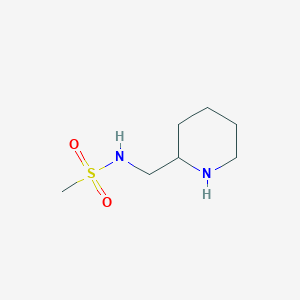

N-(piperidin-2-ylmethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

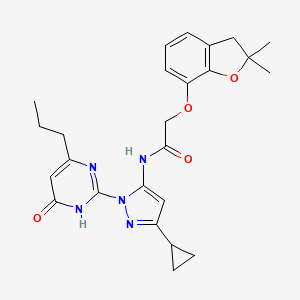

N-(piperidin-2-ylmethyl)methanesulfonamide is a chemical compound used in proteomics research . Its molecular formula is C7H16N2O2S, and it has a molecular weight of 192.28 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as N-(piperidin-2-ylmethyl)methanesulfonamide, has been a subject of interest in the field of organic chemistry . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of N-(piperidin-2-ylmethyl)methanesulfonamide consists of a piperidine ring attached to a methanesulfonamide group . The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives, including N-(piperidin-2-ylmethyl)methanesulfonamide, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

N-(piperidin-2-ylmethyl)methanesulfonamide is a powder at room temperature . Its molecular weight is 192.28, and its molecular formula is C7H16N2O2S .Wissenschaftliche Forschungsanwendungen

Selective Receptor Ligands and Multifunctional Agents

One study highlights the design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which can serve as selective 5-HT7 receptor ligands or multifunctional agents. These compounds have been shown to possess antidepressant-like and pro-cognitive properties in vivo, suggesting their potential for treating CNS disorders (Canale et al., 2016).

Coordination Chemistry

Research into the coordination chemistry of N-(pyridin-2-yl)methanesulfonamides has led to the synthesis of compounds like bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I). This compound forms a centrosymmetric dinuclear molecule, demonstrating the utility of these sulfonamides in forming complex metal structures (Hu & Yeh, 2013).

Synthesis of Piperidine Structures

The oxidative carbon–hydrogen bond functionalizations of enamides to form piperidine structures have been studied, highlighting the efficiency and stereocontrol of such reactions. This demonstrates the role of N-vinyl amides, carbamates, and sulfonamides in synthetic organic chemistry for creating complex heterocyclic structures (Brizgys et al., 2012).

Transfer Hydrogenation Catalysis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been used as ligands in transfer hydrogenation catalysis. These studies show the potential of sulfonamide derivatives in catalytic processes, offering a greener approach to reducing ketones without requiring hazardous conditions or materials (Ruff et al., 2016).

Chemoselective N-Acylation Reagents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for use as N-acylation reagents has been explored. These reagents offer good chemoselectivity, facilitating more efficient synthetic pathways in the preparation of complex organic molecules (Kondo et al., 2000).

Metal Coordination

Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have contributed to our understanding of ligand behavior in metal coordination. These findings have implications for the design of new materials and catalysts (Jacobs et al., 2013).

Wirkmechanismus

While the specific mechanism of action for N-(piperidin-2-ylmethyl)methanesulfonamide is not mentioned in the search results, it’s known that methane sulfonate esters of dihydric and polyhydric alcohols, which include compounds like N-(piperidin-2-ylmethyl)methanesulfonamide, act as biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Safety and Hazards

When handling N-(piperidin-2-ylmethyl)methanesulfonamide, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Piperidines, including N-(piperidin-2-ylmethyl)methanesulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmaceutical applications of these compounds .

Eigenschaften

IUPAC Name |

N-(piperidin-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDATXAEQVWQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-2-ylmethyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)

![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534641.png)